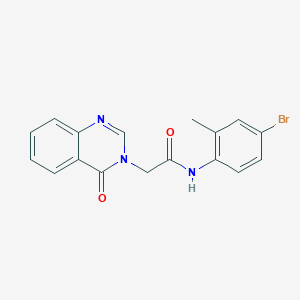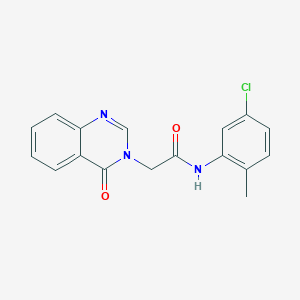![molecular formula C18H24N2O3S B277597 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid is a chemical compound that has been of interest to researchers due to its potential applications in various fields. It is a heterocyclic compound that has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell division and growth. It has also been found to inhibit the activity of certain proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that occurs in cells that are damaged or no longer needed. It has also been found to inhibit cell proliferation, which is the process by which cells divide and multiply. In addition, it has been found to have anti-inflammatory properties, which can help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of new synthesis methods that can produce the compound in higher yields and with fewer byproducts. Another area of research is the identification of new biological targets for the compound, which could lead to the development of new treatments for various diseases. Finally, there is a need for further studies to investigate the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with tert-butyl acrylate in the presence of a catalyst, followed by cyclization of the resulting intermediate. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
The compound has been studied extensively for its potential applications in various fields. In the field of medicine, it has been found to have anticancer properties, and it has been studied as a potential treatment for different types of cancer. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. It has also been studied for its potential use as an antibacterial agent, as well as for its potential use in the treatment of viral infections.
Propriétés
Nom du produit |
5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C18H24N2O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
5-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)11-7-8-12-13(10-19)17(24-14(12)9-11)20-15(21)5-4-6-16(22)23/h11H,4-9H2,1-3H3,(H,20,21)(H,22,23) |
Clé InChI |
YFUVZNNCVBMSPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCC(=O)O |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)






![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
